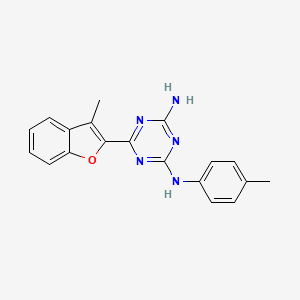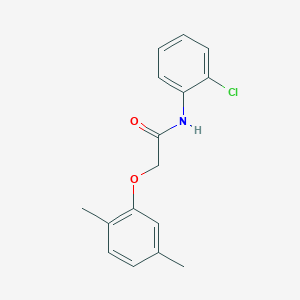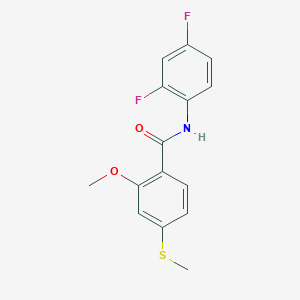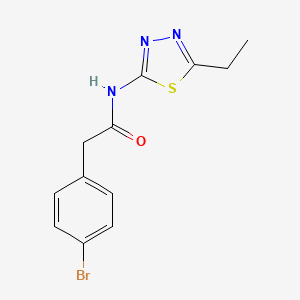
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea (CBPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBPT is a thiourea derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby limiting tumor growth. The anti-inflammatory activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is thought to be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antioxidant activity, which may contribute to its therapeutic effects. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea also exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in lab experiments. For example, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood, which could make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea. One area of interest is the development of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea, which could provide insights into its therapeutic effects. Additionally, further studies on the antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea could lead to the development of new antiviral therapies. Finally, the use of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in combination with other drugs or therapies could enhance its therapeutic effects and reduce its limitations.
Synthesemethoden
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 5-chloro-2-pyridinecarboxylic acid followed by treatment with thiourea. Another synthesis method involves the reaction of 4-chlorobenzylisothiocyanate with 5-chloro-2-pyridinylamine. Both methods result in the formation of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antiviral activity against a range of viruses, including HIV and hepatitis C.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZHXFWHAAXUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)


![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)

